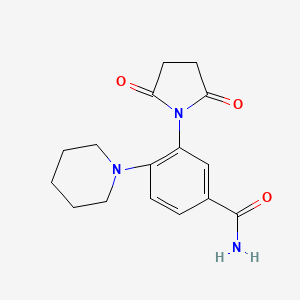

N-(3,4-dichlorophenyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of hydrazinecarbothioamides, which are known for their versatile chemical properties and potential applications in various fields, including pharmacology and material science. The specific focus here excludes its drug use, dosage, and side effects, concentrating instead on its chemical and physical characteristics.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of isothiocyanates with hydrazines. A typical synthesis might start from a dichlorophenyl isothiocyanate reacting with pyridinyl hydrazine. Conditions and specific reagents vary based on desired side chains or substituents (Ramadan, 2019).

Molecular Structure Analysis

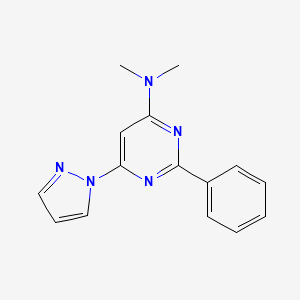

The molecular structure of hydrazinecarbothioamides, including N-(3,4-dichlorophenyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, features a planar hydrazine-carbothioamide unit, indicating extensive delocalization contributing to the molecule's stability and reactivity. This structural characteristic can influence the compound's interaction with other molecules and its overall chemical behavior (Jayakumar, Sithambaresan, & Prathapachandra Kurup, 2011).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in a variety of chemical reactions, including condensation with aldehydes or ketones to form hydrazones and cyclization reactions to create heterocyclic compounds. These reactions are facilitated by the compound's active hydrazine and thioamide groups, allowing for the synthesis of complex molecular architectures (Darehkordi & Ghazi, 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Solubility in different solvents and at various temperatures can significantly affect its use in chemical synthesis and formulation processes. The compound's solubility typically increases with temperature in organic solvents (Shakeel, Bhat, & Haq, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives, underline the compound's versatility in synthetic chemistry. Its reactivity is particularly notable in the formation of coordination compounds and its involvement in redox reactions, highlighting its potential in materials science and catalysis (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(pyridine-2-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4OS/c14-9-5-4-8(7-10(9)15)17-13(21)19-18-12(20)11-3-1-2-6-16-11/h1-7H,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXMACWXMFRFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)

![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)

![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)

![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)

![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)